![molecular formula C26H35O2P B8343025 dicyclohexyl({2',6-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane](/img/structure/B8343025.png)
dicyclohexyl({2',6-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl is a biaryl phosphine ligand known for its stability and electron-rich properties. It was developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions . This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl typically involves the reaction of 2-bromo-6-methoxybiphenyl with dicyclohexylphosphine. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by column chromatography and stored under inert gas to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: 2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl primarily undergoes cross-coupling reactions, such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides.
Heck Reaction: This reaction couples alkenes with aryl halides.
Common Reagents and Conditions:
Reagents: Palladium catalysts, boronic acids, aryl halides, amines, alkenes.
Conditions: Inert atmosphere, solvents like toluene or chloroform, temperatures ranging from room temperature to reflux
Major Products: The major products formed from these reactions are biaryl compounds, aminated aromatics, and substituted alkenes .
Aplicaciones Científicas De Investigación
2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl exerts its effects involves its role as a ligand in palladium-catalyzed reactions. The compound enhances the reactivity of the palladium catalyst by stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle . This leads to efficient formation of carbon-carbon and carbon-nitrogen bonds .
Comparación Con Compuestos Similares
XPhos: Another biaryl phosphine ligand with similar applications in cross-coupling reactions.
BrettPhos: A ligand used in cross-coupling reactions, offering high reactivity and selectivity.
Uniqueness: 2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl is unique due to its high electron density and stability, which enhance the reactivity of palladium catalysts more effectively than some other ligands . Its ability to facilitate a wide range of cross-coupling reactions makes it a valuable tool in organic synthesis .
Propiedades
Fórmula molecular |
C26H35O2P |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
dicyclohexyl-[3-methoxy-2-(2-methoxyphenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H35O2P/c1-27-23-17-10-9-16-22(23)26-24(28-2)18-11-19-25(26)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16-21H,3-8,12-15H2,1-2H3 |
Clave InChI |
AABHBKWEYXBRIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


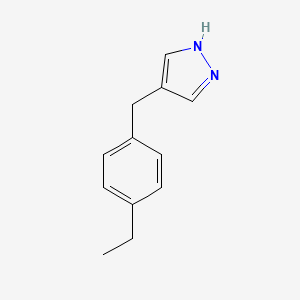
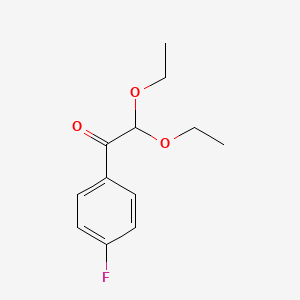

![5-Formyl-2-{[(1S)-1-methylpropyl]oxy}benzonitrile](/img/structure/B8342971.png)
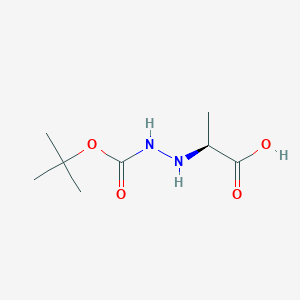
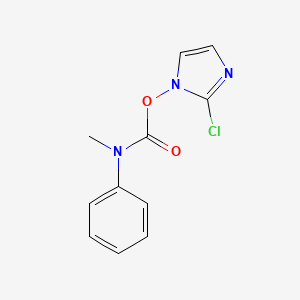
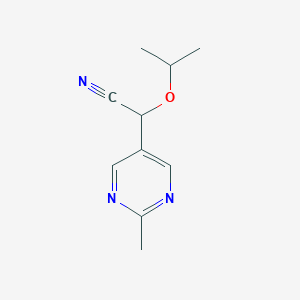
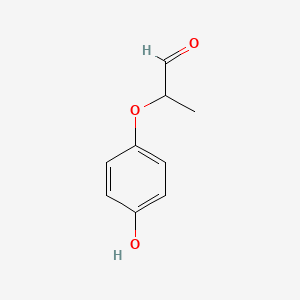
![5-Amino-2-(4-fluorophenyl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B8343005.png)

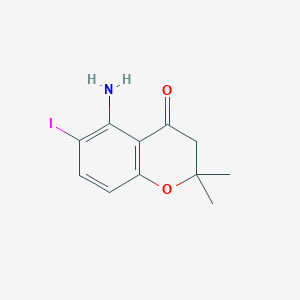
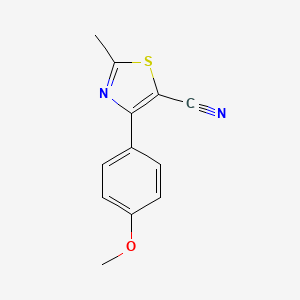
![5-Methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylic acid](/img/structure/B8343039.png)
![3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde](/img/structure/B8343045.png)
